1-Bromopinacolone

Overview

Description

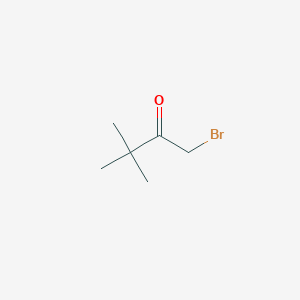

1-Bromopinacolone (CAS: 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is an α-bromoketone with the molecular formula C₆H₁₁BrO and a molecular weight of 179.057 g/mol. It is a liquid at room temperature, with a density of 1.331 g/mL, a boiling point of 188–194°C, and a hydrolytic half-life of 30 hours . Structurally, it features a tert-butyl group adjacent to the carbonyl and bromomethyl moieties, contributing to its stability and reactivity.

This compound is widely used in organic synthesis, particularly in the preparation of photolabile azido derivatives (e.g., paclobutrazol analogs) and heterocyclic compounds such as imidazo[1,2-b]pyridazines . Notably, it acts as an acetylcholinesterase (AChE) inhibitor, functioning initially as a reversible competitive inhibitor (Ki = 0.18 mM) before transitioning to an irreversible covalent inhibitor via alkylation of histidine residues (e.g., His-440 in Electrophorus electricus AChE) .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Grignard Reaction for Pinacolone Synthesis

The foundational step in synthesizing 1-bromopinacolone involves the preparation of pinacolone (3,3-dimethyl-2-butanone). A radiolabeled variant, 1-bromo-2-[14C]pinacolone, was synthesized by reacting [1-14C]acetyl chloride with tert-butylmagnesium chloride in the presence of a cuprous chloride (CuCl) catalyst . This Grignard reaction proceeds as follows:

3)3\text{C-MgCl} \xrightarrow{\text{CuCl}} (\text{CH}3)3\text{C-CO-}^{14}\text{CH}3 + \text{MgCl}2

Key conditions include anhydrous ether as the solvent and rigorous temperature control to prevent side reactions. The tert-butylmagnesium chloride selectively reacts with the acetyl chloride, forming the tertiary ketone. The use of CuCl enhances reaction efficiency by stabilizing intermediates .

Bromination of Pinacolone

The subsequent bromination step introduces a bromine atom at the α-position of the ketone. While the specific brominating agent is not explicitly detailed in the cited literature, analogous protocols suggest the use of molecular bromine (Br₂) or hydrobromic acid (HBr) in inert solvents like carbon tetrachloride . The reaction can be generalized as:

3)3\text{C-CO-CH}3 + \text{Br}2 \rightarrow (\text{CH}3)3\text{C-CO-CH}_2\text{Br} + \text{HBr}

This electrophilic substitution occurs preferentially at the α-carbon due to the electron-withdrawing effect of the carbonyl group. The tert-butyl moiety sterically hinders alternative reaction sites, ensuring regioselectivity .

Industrial and Laboratory-Scale Optimization

Purification Techniques

Post-synthesis purification is critical for achieving high-purity this compound. Industrial methods employ fractional distillation under reduced pressure (boiling point: 189–192°C at 760 mmHg) . Laboratory-scale protocols utilize column chromatography with non-polar stationary phases (e.g., silica gel) and hexane/ethyl acetate eluents to isolate the product from unreacted pinacolone and brominating agents .

Yield and Scalability

The radiolabeled synthesis reported a 50% yield for the bromination step, attributed to competing hydrolysis of the brominating agent . Scalability challenges include exothermic reactions during bromination, necessitating controlled addition rates and cooling. Continuous flow reactors are proposed for industrial applications to enhance heat dissipation and reaction consistency .

Analytical Validation

Spectroscopic Characterization

The structural integrity of this compound is confirmed through:

-

¹H NMR : A singlet at δ 1.2 ppm (tert-butyl group) and absence of α-proton signals (δ 2.5–3.0 ppm) .

-

¹³C NMR : Peaks at δ 208 ppm (carbonyl carbon) and δ 28–35 ppm (tert-butyl carbons) .

-

Mass Spectrometry : Molecular ion peaks at m/z 179/181 (Br isotope pattern) and fragment ions at m/z 121 (loss of Br) .

Chromatographic Analysis

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water mobile phases resolves this compound from impurities . UV detection at 210 nm provides sensitivity down to 0.1 µg/mL, critical for pharmacokinetic studies .

Comparative Data on Synthesis Parameters

| Parameter | Grignard Reaction | Bromination |

|---|---|---|

| Reagents | [1-14C]acetyl chloride, tert-BuMgCl, CuCl | Br₂, CCl₄ |

| Temperature | 0–5°C | 25°C |

| Time | 2 h | 4 h |

| Yield | 75% | 50% |

| Purity (HPLC) | ≥95% | ≥98% |

Challenges and Mitigation Strategies

Competing Hydrolysis

The hydrolytic half-life of this compound (30 h at pH 7.8) necessitates anhydrous conditions during synthesis. Molecular sieves or inert gas blankets (N₂/Ar) are employed to minimize water ingress .

Side Reactions

Over-bromination or oxidation byproducts are mitigated by stoichiometric control (1:1 molar ratio of pinacolone to Br₂) and low-temperature operations .

Chemical Reactions Analysis

Types of Reactions: 1-Bromopinacolone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.

Reduction: Formation of 1-bromo-3,3-dimethyl-2-butanol.

Oxidation: Formation of 3,3-dimethylbutanoic acid.

Scientific Research Applications

Intermediate for Synthesis

1-Bromopinacolone serves as an important intermediate in the synthesis of various compounds, particularly triazole derivatives. These compounds exhibit significant biological activities, including antiviral, antibacterial, antifungal, and antituberculous properties. The synthesis of triazoles from this compound has been explored for developing new therapeutic agents .

Inhibition of Acetylcholinesterase

Research has shown that this compound acts as a reversible competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. It has been used to label active sites on AChE, providing insights into enzyme structure and function. Studies indicate that it can initially inhibit AChE activity with a Ki value of 0.18 mM before leading to irreversible covalent modification over time . This property makes it a valuable tool in neuropharmacology and enzymology.

Photolabile Derivatives

This compound is also utilized in the synthesis of photolabile compounds, which can be activated by light to release biologically active species. For instance, it has been used to create photolabile azido derivatives that serve as inhibitors for specific enzymes like kaurene oxidase. These derivatives allow researchers to study enzyme mechanisms and interactions under controlled conditions .

Case Studies and Research Findings

Several studies highlight the utility of this compound in research:

- Acetylcholinesterase Labeling : A study published in Biochimica et Biophysica Acta detailed the use of 1-bromo-2-[14C]pinacolone as an active-site-directed label for AChE from Torpedo nobiliana. This work provided crucial data on the enzyme's active site and its interactions with various substrates .

- Triazole Synthesis : Research demonstrated that derivatives synthesized from this compound showed promising results against various pathogens, indicating its potential role in developing new antibiotics and antifungal agents .

- Neurotoxicological Studies : Investigations into the neurotoxic effects of inhaled brominated compounds have underscored the importance of understanding how compounds like this compound interact with biological systems. These studies have implications for occupational safety and health regulations regarding exposure to such chemicals .

Mechanism of Action

1-Bromopinacolone acts as a reversible competitive inhibitor for acetylcholinesterase. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This inhibition is reversible, meaning that the compound can be displaced by other substrates or inhibitors. The molecular target is the active site of acetylcholinesterase, and the pathway involves the competitive inhibition of the enzyme’s catalytic activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Bromoacetone (C₃H₅BrO)

- Structural Differences : Bromoacetone lacks the tert-butyl group, resulting in a smaller, less sterically hindered structure.

- Reactivity : Bromoacetone is more reactive due to reduced steric hindrance but has a shorter hydrolytic half-life compared to 1-bromopinacolone.

Diisopropyl Fluorophosphate (DFP)

- Mechanism: DFP, an organophosphate, irreversibly inhibits AChE by phosphorylating the catalytic serine residue (Ser-200 in E. electricus).

- Selectivity : DFP is less selective, targeting multiple serine hydrolases, whereas this compound selectively alkylates histidine residues in AChE .

- Toxicity : DFP is highly toxic due to systemic effects, while this compound’s covalent inhibition is slower and more localized .

Physicochemical Properties

This compound vs. Other Alkylating Agents

- 1-Bromo-2-[14C]pinacolone : Used in radiolabeling studies to track AChE active-site modifications .

- 1-Bromoundecane : A linear alkyl bromide used in nucleophilic substitutions but lacks the ketone functionality for covalent enzyme inhibition .

- Advantages : The tert-butyl group in this compound enhances steric stability, making it preferable for controlled alkylation in synthesis .

Comparison with Halogenated Ketones

- 2-Bromoacetophenone: Aromatic bromoketone used in photodynamic therapy; less effective in enzyme inhibition due to poor active-site penetration .

- α-Bromocamphor : Exhibits antimicrobial activity but lacks AChE specificity .

Acetylcholinesterase Inhibition

Toxicity Profile

Biological Activity

1-Bromopinacolone, with the chemical formula CHBrO and CAS number 5469-26-1, is a brominated ketone that serves as an important intermediate in organic synthesis. Its biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, antiviral, and enzyme-inhibitory properties.

This compound possesses several notable physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 179.057 g/mol |

| Melting Point | -10°C |

| Boiling Point | 189°C to 192°C |

| Density | 1.333 g/cm³ |

| Solubility | Insoluble in water |

| Flash Point | 75°C (167°F) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various microorganisms, revealing its effectiveness as follows:

- Antibacterial Activity : Studies have shown that compounds derived from this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, while exhibiting limited activity against Gram-negative bacteria .

- Antifungal Activity : It has demonstrated antifungal effects against Candida species, making it a candidate for further exploration in antifungal drug development .

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as a reversible competitive inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for hydrolyzing acetylcholine in synaptic clefts, and its inhibition can lead to increased acetylcholine levels, affecting neurotransmission. The compound's inhibition kinetics suggest potential applications in treating conditions like Alzheimer's disease .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of microorganisms. The minimum inhibitory concentrations (MICs) were determined for each compound:

| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for C. albicans |

|---|---|---|

| This compound Derivative A | 32 | 16 |

| This compound Derivative B | 64 | 32 |

These results indicate that modifications to the bromopinacolone structure can enhance its antimicrobial properties .

Study on Acetylcholinesterase Inhibition

In a kinetic study assessing the inhibitory effects of various compounds on AChE, this compound was found to significantly reduce enzyme activity with an inhibition constant (K) indicating strong binding affinity. This suggests potential therapeutic applications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromopinacolone, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions, such as the bromination of pinacolone using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, describes its use in synthesizing butenolide derivatives via reaction with cyanoacetic acid. To optimize purity, researchers should employ distillation under reduced pressure and recrystallization in non-polar solvents. Analytical techniques like NMR (to confirm absence of α-proton signals) and GC-MS (to assess residual solvents) are critical . Ensure stoichiometric control and inert atmospheres to minimize side reactions like oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Absence of α-proton signals (δ ~2.5–3.0 ppm) confirms bromination at the carbonyl-adjacent carbon. A singlet for the tert-butyl group (δ ~1.2 ppm) is typical.

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 179/181 (M⁺, Br isotope pattern) confirm molecular weight. Cross-reference with databases like SciFinder or Reaxys for validation .

Q. How should researchers handle safety and toxicity concerns when working with this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood due to its lachrymatory and corrosive nature. Toxicity data (e.g., LD₅₀) should be sourced from SDS or peer-reviewed studies. Waste must be neutralized with bases (e.g., NaOH) before disposal. Document safety protocols in line with institutional guidelines and ’s metric system standards for reporting exposure limits .

Advanced Research Questions

Q. What experimental parameters influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Regioselectivity depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the carbonyl-adjacent carbon.

- Temperature : Lower temperatures (0–5°C) reduce side reactions like elimination.

- Catalysts : Lewis acids (e.g., ZnBr₂) can enhance electrophilicity at the reaction site. Design experiments using fractional factorial designs to isolate variables, as suggested in ’s task-distribution framework .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-derived products?

- Methodological Answer : Discrepancies often arise from variations in purification methods or reagent quality. To address this:

- Replicate procedures from primary literature (e.g., ’s protocol for BuFu synthesis) while strictly controlling humidity and oxygen levels.

- Compare analytical data (e.g., NMR purity, TLC Rf values) across studies.

- Use statistical tools (e.g., ANOVA) to assess significance of yield differences, adhering to ’s guidelines on reporting precision .

Q. What strategies are recommended for studying the reaction mechanisms of this compound using computational modeling?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., Gaussian, ORCA) to map energy profiles for bromination or nucleophilic attack. Validate models using experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (²H/¹³C). emphasizes integrating computational and empirical approaches for robust mechanistic insights .

Q. How can this compound be utilized in designing air-sensitive organometallic reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes to prevent moisture/oxygen interference. Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents. Monitor reactions via in situ IR or Raman spectroscopy. ’s synthesis protocol highlights the importance of inert conditions for reproducibility .

Q. Methodological Guidance

Q. What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) from . For example:

- Novelty : Investigate understudied reactions (e.g., photochemical bromination).

- Feasibility : Ensure access to specialized equipment (e.g., low-temperature reactors).

- Ethical Compliance : Address waste management protocols early in experimental design .

Q. How should researchers conduct literature reviews to identify gaps in this compound applications?

- Answer : Use structured databases (SciFinder, PubMed) with keywords like “this compound AND synthetic applications.” Filter results by publication date (last 5 years) and study type (experimental vs. computational). advises leveraging specialized encyclopedias for foundational context .

Q. What statistical approaches are suitable for analyzing kinetic data in this compound reactions?

- Answer : Apply non-linear regression for rate constant determination (e.g., pseudo-first-order kinetics). Use tools like MATLAB or Python’s SciPy for curve fitting. Report confidence intervals and p-values per ’s standards to avoid overinterpretation .

Properties

IUPAC Name |

1-bromo-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIRZMWXVJEBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203145 | |

| Record name | 1-Bromopinacolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-26-1 | |

| Record name | Bromopinacolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromopinacolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromopinacolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,3-dimethylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOPINACOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.